2-Quinoxalinecarboxaldehyde, oxime, (E)-
Description
Contextualization of Quinoxaline (B1680401) Scaffolds in Modern Heterocyclic Chemistry
Quinoxalines, also known as benzopyrazines, are a class of heterocyclic compounds characterized by a benzene (B151609) ring fused to a pyrazine (B50134) ring. nih.govresearchgate.net This core structure is not merely a chemical curiosity; it is a privileged scaffold in medicinal chemistry due to the wide spectrum of biological activities exhibited by its derivatives. nih.govresearchgate.netnih.govrsc.orgmdpi.com The inherent aromaticity and the presence of two nitrogen atoms in the pyrazine ring allow for a variety of chemical modifications, making the quinoxaline framework a versatile template for drug design. pulsus.com
Researchers have extensively investigated quinoxaline derivatives for their potential as anticancer, antiviral, antibacterial, and anti-inflammatory agents. nih.govnih.govrsc.orgmdpi.com For instance, some quinoxaline-based compounds have been explored as tyrosine kinase inhibitors for cancer therapy, while others have shown promise against various viral pathogens, including respiratory viruses. nih.govresearchgate.netrsc.org The ability to functionalize the quinoxaline ring at various positions allows for the fine-tuning of its pharmacological profile, a key aspect in the development of new therapeutic agents. pulsus.commdpi.com
The synthesis of quinoxaline derivatives is typically achieved through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.gov Modern synthetic methodologies, including green chemistry approaches and multi-component reactions, have further expanded the accessibility and diversity of these compounds. nih.govnih.gov
Significance of Oxime Functionalities in Organic Synthesis and Coordination Chemistry
The oxime functional group, characterized by the R1R2C=NOH moiety, is a versatile and highly significant component in organic chemistry. rsc.orgrsc.org Oximes are typically synthesized through the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632). numberanalytics.comtestbook.com They serve as crucial intermediates in a wide array of chemical transformations. numberanalytics.comijprajournal.com
Key Roles of Oximes in Organic Synthesis:
Intermediates: Oximes are valuable precursors for the synthesis of other functional groups such as amines, nitriles, and amides through reactions like the Beckmann rearrangement. testbook.comijprajournal.comvedantu.com
Protecting Groups: The formation of an oxime can be used to protect carbonyl groups in multi-step syntheses. ijprajournal.com
Radical Precursors: Oximes can be converted into iminyl or iminoxyl radicals, which are useful intermediates in the synthesis of nitrogen-containing heterocycles. rsc.orgnsf.gov
In the realm of coordination chemistry, oximes and their derivatives are well-recognized for their ability to act as ligands, forming stable complexes with a wide range of metal ions. rsc.orgwikipedia.org The nitrogen and oxygen atoms of the oxime group can both participate in coordination, leading to the formation of chelate rings. This property is exploited in various applications, including the analytical detection of metal ions and the synthesis of novel metal-organic frameworks. Thermodynamic studies have shown that the coordinating power of the oxime group is comparable to that of an oximato group and greater than that of a ketone. rsc.org
Overview of Research Trajectories for Quinoxaline-Based Oximes
The combination of a quinoxaline scaffold with an oxime functionality gives rise to a class of compounds with intriguing potential. Research into quinoxaline-based oximes is driven by the hypothesis that the biological and chemical properties of the two parent moieties can be synergistically enhanced.
Current research directions appear to focus on several key areas:
Medicinal Chemistry: Given the established anticancer and antimicrobial activities of quinoxalines, researchers are exploring whether the introduction of an oxime group can lead to new therapeutic agents with improved efficacy or novel mechanisms of action. nih.govnih.gov For example, a related compound, 2-Quinoxalinecarbaldehyde oxime 1,4-dioxide, is available for early discovery research, indicating interest in this chemical space. sigmaaldrich.com
Synthesis of Novel Heterocycles: Quinoxaline-based oximes can serve as starting materials for the synthesis of more complex, fused heterocyclic systems. The reactivity of the oxime group can be exploited to build additional rings onto the quinoxaline framework. nih.gov
Materials Science: The coordination properties of the oxime group, coupled with the rigid quinoxaline backbone, make these compounds potential building blocks for new polymers and coordination polymers with interesting electronic or photophysical properties. numberanalytics.com
While specific research on 2-Quinoxalinecarboxaldehyde, oxime, (E)- is not extensively detailed in the public domain, the broader interest in both quinoxalines and oximes suggests that this and related compounds are likely subjects of ongoing investigation in academic and industrial laboratories. rsc.orgpulsus.com
Stereochemical Considerations in (E)-2-Quinoxalinecarboxaldehyde, oxime and its Derivatives
The designation "(E)-" in 2-Quinoxalinecarboxaldehyde, oxime, (E)- refers to the stereochemistry around the carbon-nitrogen double bond of the oxime. This is a form of geometric isomerism, also known as cis-trans or E/Z isomerism. vedantu.com
E/Z Isomerism in Oximes: Due to the restricted rotation around the C=N double bond, oximes can exist as two distinct stereoisomers. The (E) isomer (from the German entgegen, meaning opposite) has the hydroxyl group on the opposite side of the quinoxaline ring relative to the hydrogen atom on the imine carbon. The (Z) isomer (from the German zusammen, meaning together) would have these groups on the same side.
The specific stereoisomer can have a profound impact on the molecule's physical properties, reactivity, and biological activity. The synthesis of oximes can often lead to a mixture of (E) and (Z) isomers, and their separation can be a critical step in chemical research. wikipedia.org
The stereochemistry of the oxime can also dictate the outcome of subsequent reactions. For example, in certain elimination reactions, a specific spatial arrangement of atoms, known as an anti-periplanar conformation, is required for the reaction to proceed efficiently. youtube.comyoutube.com The fixed geometry of the (E) or (Z) isomer can therefore determine which products are formed.
Interactive Data Table: Properties of Oxime Isomers
| Property | (E)-Isomer | (Z)-Isomer | General Trend |
|---|---|---|---|
| Stability | Often more stable | Often less stable | The relative stability depends on steric and electronic factors. |
| Melting Point | Distinct value | Distinct value | Isomers typically have different melting points. |
| Spectroscopic Data | Unique NMR and IR spectra | Unique NMR and IR spectra | Spectroscopic techniques can distinguish between isomers. |
| Reactivity | Can differ significantly | Can differ significantly | The spatial arrangement of reactive groups influences reaction pathways. |
Structure
3D Structure
Properties
IUPAC Name |
N-(quinoxalin-2-ylmethylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-11-6-7-5-10-8-3-1-2-4-9(8)12-7/h1-6,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVEUVILQUUKSFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101298413 | |
| Record name | 2-Quinoxalinecarboxaldehyde, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101298413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7483-32-1 | |
| Record name | 2-Quinoxalinecarboxaldehyde, oxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7483-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Quinoxalinecarboxaldehyde, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101298413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Derivatization Strategies for 2 Quinoxalinecarboxaldehyde, Oxime, E
Established Synthetic Routes to Quinoxalinecarboxaldehydes and their Oxime Derivatives
Traditional methods for synthesizing the foundational quinoxaline (B1680401) structure and its oxime derivatives have been well-documented, providing a basis for more advanced and stereoselective approaches.
The formation of an oxime from an aldehyde is a classic condensation reaction. Aldehydes and ketones react with hydroxylamine (B1172632) to form aldoximes and ketoximes, respectively. testbook.com This reaction is a nucleophilic addition of hydroxylamine (or its derivatives like hydroxylamine hydrochloride) to the carbonyl group of the aldehyde. testbook.comyoutube.com The process is typically acid-catalyzed and involves the loss of a water molecule. testbook.com
The general mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the aldehyde. This is followed by proton transfer and subsequent dehydration to yield the C=N double bond characteristic of an oxime. youtube.comstackexchange.com For the synthesis of 2-Quinoxalinecarboxaldehyde, oxime, the starting material, 2-Quinoxalinecarboxaldehyde, is reacted with hydroxylamine or its salt, such as hydroxylamine hydrochloride. mdpi.com The reaction can be carried out in various solvents, often with a base to neutralize the acid liberated from the hydroxylamine salt. mdpi.com
The reaction is versatile, and various substituted aldehydes and hydroxylamine analogues can be used to produce a wide array of oxime derivatives. researchgate.net
Table 1: General Conditions for Oxime Formation
| Reactants | Catalyst/Base | Solvent | Product |
|---|---|---|---|
| Aldehyde/Ketone, Hydroxylamine hydrochloride | Acid or Base | Ethanol (B145695), Water | Aldoxime/Ketoxime |
Oximes can exist as two geometric isomers, (E) and (Z), due to the restricted rotation around the C=N double bond. beilstein-journals.orgnih.gov The stereoselectivity of the oximation reaction is a critical aspect, as different isomers can exhibit distinct biological activities and chemical properties. The synthesis of the (E)-isomer of quinoxalinone oximes has been achieved with high selectivity through multicomponent reactions. sci-hub.se
One novel method describes the gram-scale synthesis of (E)-quinoxalinone oximes under mild, transition-metal-free conditions. This approach involves a multicomponent reaction of quinoxalin-2(1H)-one, a ketone, methanesulfonic acid (CH₃SO₃H), and tert-butyl nitrite (B80452) (TBN). sci-hub.se The reaction proceeds at room temperature and affords the (E)-oxime in good yields, with no other stereoisomer being detected by crude NMR experiments. sci-hub.se The stereochemistry is influenced by factors such as the reaction mechanism, which can involve a combination of a Mannich-type reaction and radical coupling. sci-hub.se
It is known that the isomerization between (E) and (Z) isomers of oxime radicals can occur relatively easily, but for the oximes themselves, the separation or selective synthesis of one isomer is often achievable. beilstein-journals.orgnih.gov For indole-3-carboxaldehyde (B46971) oximes, it was found that isomerization between syn and anti (equivalent to Z and E) isomers could be influenced by acidic conditions and the physical state (solution vs. solid). mdpi.com This suggests that reaction conditions play a pivotal role in determining the final stereochemical outcome.
Novel and Green Synthesis Protocols
Heteropolyoxometalates (HPAs): HPAs have emerged as highly efficient and recyclable catalysts for quinoxaline synthesis. Specifically, alumina-supported molybdophosphovanadates (e.g., CuH₂PMo₁₁VO₄₀ on alumina) have been used to catalyze the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds. nih.govnih.gov This method offers high yields of quinoxaline derivatives under mild, heterogeneous conditions at room temperature, using toluene (B28343) as a solvent. nih.govresearchgate.net The key advantages of this catalytic system include its reusability, high activity, and the mild reaction conditions required, which avoids the high temperatures and strong acids of classical methods. nih.govnih.gov
Table 2: Heteropolyoxometalate-Catalyzed Synthesis of Quinoxalines
| Catalyst | Reactants | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Alumina-supported CuH₂PMo₁₁VO₄₀ | o-phenylenediamine (B120857), Benzil | Toluene | Room Temp. | 92% | nih.gov |
L-Arabinose: In a novel and eco-friendly approach, L-arabinose has been utilized as an organocatalyst for the synthesis of quinoxaline derivatives. tandfonline.comtandfonline.com This method involves the reaction of a 1,2-diketone with a 1,2-diamine in a methanol-water solvent system. tandfonline.com The optimal conditions were found to be 10 mol% of L-arabinose at room temperature, leading to product formation within 15 minutes. tandfonline.com This green methodology highlights the use of a biodegradable and readily available carbohydrate as a catalyst, enhancing the sustainability of the synthesis. tandfonline.comresearchgate.net
Microwave irradiation has been widely adopted as a green chemistry tool to accelerate organic reactions. e-journals.in The synthesis of quinoxaline derivatives via the condensation of diamines and dicarbonyl compounds is significantly enhanced under microwave heating, often in solvent-free conditions or in eco-friendly solvents like ethanol. e-journals.insapub.orgsphinxsai.com This technique drastically reduces reaction times from hours to minutes and often leads to higher yields and cleaner products that require minimal purification. e-journals.inudayton.eduudayton.edu
For instance, substituted quinoxalines have been efficiently synthesized using microwave irradiation in the presence of a MgBr₂·OEt₂ catalyst, with reaction times as short as 1-2.5 minutes. jocpr.com Another approach uses a solvent-free method where the reactants are mixed with a small amount of DMSO and irradiated, yielding products in excellent yields (80-90%) within 3.5 minutes. e-journals.in These rapid, efficient, and often solvent-free microwave-assisted protocols represent a significant improvement over conventional heating methods. mdpi.comudayton.edu
Table 3: Comparison of Conventional vs. Microwave-Assisted Quinoxaline Synthesis
| Method | Catalyst/Solvent | Time | Yield | Reference |
|---|---|---|---|---|
| Conventional Reflux | MgBr₂·OEt₂ / Methanol (B129727) | Hours | 80-85% | jocpr.com |
| Microwave Irradiation | MgBr₂·OEt₂ / - | 1-2.5 min | ~94% | jocpr.com |
| Conventional Heating | - / Ethanol | Hours | Moderate | sphinxsai.com |
| Microwave Irradiation | - / Ethanol | Few minutes | High | sphinxsai.com |
| Conventional Heating | - / - | Long | Low | udayton.edu |
The use of water as a reaction medium or conducting reactions under solvent-free conditions is a cornerstone of green chemistry. Several methods for quinoxaline synthesis have been developed that embrace these principles. mdpi.comresearchgate.net
Reactions in aqueous media have been successfully employed for the condensation of 1,2-diamines and 1,2-dicarbonyl compounds. researchgate.net For example, using ceric ammonium (B1175870) nitrate (B79036) in water promotes the synthesis of quinoxaline derivatives from α-hydroxy ketones and α-keto oximes. tandfonline.com Similarly, catalyst-free protocols have been developed where o-phenylenediamines react with phenacyl bromides in ethanol, a greener solvent, at reflux to give good yields. nih.gov
Solvent-free synthesis, often coupled with microwave irradiation or mechanochemical methods like grinding, offers significant environmental benefits. e-journals.insphinxsai.com A simple grinding method for the one-pot reaction of substituted o-phenylene diamine and oxalic acid at room temperature produces 1,4-dihydro-quinoxaline-2,3-dione derivatives without any solvent. sphinxsai.com Another innovative, solvent-free, and catalyst-free method utilizes a spiral gas–solid two-phase flow (S-GSF) technique to synthesize quinoxaline derivatives with high efficiency and purity in just 1-3 minutes. mdpi.com The conversion of aldehydes to oximes has also been achieved under solvent-free, microwave-assisted conditions using hydroxylamine hydrochloride and TiO₂. mdpi.com
These solvent-free and aqueous-based methods not only reduce environmental pollution but also often simplify the work-up procedure, making them highly attractive for industrial applications. researchgate.netmdpi.com
Organocatalysis and Hypervalent Iodine Reagents in Quinoxaline Oxime Synthesis
The synthesis and modification of quinoxaline oximes can be significantly influenced by contemporary catalytic methods, particularly those involving organocatalysis and hypervalent iodine reagents. Hypervalent iodine(III) compounds, such as (diacetoxyiodo)benzene (B116549) (DIB), have emerged as powerful, environmentally friendly oxidizing agents in organic synthesis, offering a metal-free alternative for various transformations. jocpr.comgoogle.comgoogle.com Their utility is prominent in the reactions of oximes.
While not typically used for the direct synthesis of the quinoxaline oxime itself, hypervalent iodine reagents are pivotal in its subsequent transformations. A key reaction is the oxidation of the aldoxime group in compounds like 2-Quinoxalinecarboxaldehyde, oxime, (E)-. This process generates highly reactive nitrile oxide intermediates. jocpr.comjocpr.com These intermediates are valuable synthons, readily undergoing 1,3-dipolar cycloaddition reactions to create more complex heterocyclic systems, such as isoxazoles and isoxazolines. jocpr.com This strategy represents an advanced method for leveraging the quinoxaline oxime core to build diverse molecular architectures.
The advantages of using hypervalent iodine reagents are numerous; they are generally non-toxic, commercially available, and exhibit high selectivity under mild conditions. jocpr.comgoogle.comrsc.org This makes them ideal for modern, green chemistry protocols, avoiding the hazards associated with heavy metal oxidants. rsc.org The reaction mechanism involves the cleavage of a weak, hypervalent bond in the iodine(III) species, which is reduced to a stable iodine(I) compound, driving the oxidation forward. jocpr.com
Functionalization and Derivatization of the Quinoxaline-Oxime Moiety
The 2-quinoxalinecarboxaldehyde, oxime, (E)- scaffold is a versatile platform for extensive chemical modification. Strategies focus on derivatizing the oxime functional group and introducing a variety of substituents onto the quinoxaline ring system, as well as incorporating the entire moiety into larger, hybrid molecular structures.
Synthesis of Oxime Ethers and Esters
The oxime group is a prime site for derivatization, with the synthesis of oxime ethers and esters being a common strategy to modify the compound's properties. These derivatives have gained attention in medicinal and agricultural chemistry. nih.gov
Standard synthesis of oxime ethers involves a two-step process: formation of the oxime followed by alkylation. nih.gov However, more efficient one-pot procedures have been developed. These methods typically involve reacting the parent aldehyde (in this case, 2-quinoxalinecarboxaldehyde) with hydroxylamine hydrochloride and an alkyl halide in the presence of a base like potassium carbonate in a suitable solvent. nih.gov This streamlined approach improves yields and reduces reaction times.
The synthesis of oxime esters can be achieved through innovative organocatalytic methods. For instance, N-heterocyclic carbenes (NHCs) have been shown to catalyze the redox esterification between α,β-unsaturated aldehydes and oximes. nih.gov This reaction produces saturated oxime esters in high yields across a broad range of substrates, presenting a sophisticated method for creating quinoxaline oxime esters. nih.gov
Below is a table summarizing synthetic approaches for oxime ethers and esters.
Table 1: Synthetic Methodologies for Quinoxaline Oxime Ethers and Esters
| Derivative Type | Reagents | Catalyst/Base | Key Features |
|---|---|---|---|
| Oxime Ethers | Aldehyde, Hydroxylamine HCl, Alkyl Halide | K₂CO₃ | One-pot synthesis, milder reaction conditions. nih.gov |
| Oxime Esters | α,β-Unsaturated Aldehyde, Oxime | N-Heterocyclic Carbene (NHC) | Organocatalyzed redox esterification, high yields. nih.gov |
Introduction of Diverse Substituents on the Quinoxaline Ring System
The biological and material properties of the quinoxaline scaffold can be fine-tuned by introducing various substituents onto the benzene (B151609) portion of the ring system. The electronic nature of these substituents can significantly influence the reactivity and efficacy of the resulting compounds.
Synthetic strategies allow for the incorporation of a wide array of functional groups, including alkyl, aryl, ester, amide, and keto groups. The choice of synthetic conditions, such as the base-solvent system (e.g., DBU/MeCN or K₂CO₃/DMF), can be critical for achieving good yields. Research has shown that the presence of electron-donating groups, such as a methyl group, on the quinoxaline ring can accelerate reaction rates due to effects like hyperconjugation. nih.gov Conversely, strong electron-withdrawing groups like nitro or cyano groups can decrease reaction rates by reducing the nucleophilicity of the nitrogen centers in precursors. nih.gov
A notable study involved the synthesis of 2,3-disubstituted quinoxalines bearing bromo and styryl groups. For example, 6-Bromo-2,3-bis[(E)-4-nitrostyryl]quinoxaline was synthesized from 4-bromo-1,2-phenylenediamine and a corresponding diketone, demonstrating a method to introduce both halogen and complex vinyl substituents.
The following table details examples of substituents and their effects or synthetic context.
Table 2: Examples of Substituents on the Quinoxaline Ring
| Substituent Type | Position | Synthetic Method | Noted Effect/Property |
|---|---|---|---|
| Bromo and Styryl groups | 6- and 2,3- | Condensation of substituted 1,2-phenylenediamine with a diketone. | Resulting compounds showed notable anticancer activity. |
| Electron-donating groups (e.g., methyl) | Various | Condensation reaction. | Accelerates reaction rate during synthesis of the quinoxaline core. nih.gov |
| Electron-withdrawing groups (e.g., nitro) | Various | Condensation reaction. | Decreases reaction rate; fails to proceed in some electrochemical reactions. nih.gov |
| Alkyl, Allyl, Benzyl, Ester | N-position of Quinoxalinone | Electrochemical C(sp³)-H Heteroarylation | Substrates performed well under optimized electrochemical conditions. |
Hybrid Compound Design Incorporating the Quinoxaline-Oxime Core
A prominent strategy in modern drug discovery is the design of hybrid compounds, where two or more pharmacophores are combined into a single molecule to enhance activity or target multiple pathways. The quinoxaline moiety is a popular scaffold for this approach.
Researchers have successfully created hybrid molecules by linking the quinoxaline core to other biologically active heterocyclic systems, such as 1,3,4-oxadiazole (B1194373) and triazole. nih.gov For instance, a series of novel 1,3,4-oxadiazole-quinoxalines were designed and synthesized, demonstrating significant antitumor activity. In these hybrids, the quinoxaline nucleus was attached at the C-2 position of the oxadiazole ring. The chemical stability and versatile substitution patterns of both the quinoxaline and oxadiazole rings make them ideal partners in hybrid design.
Another example involves the creation of quinoxaline-triazole hybrids. These compounds have shown potent anticancer activities, with their efficacy being dependent on the substitution pattern on the aromatic ring attached to the triazole. nih.gov The synthesis often employs "click chemistry" for the efficient coupling of the two heterocyclic components. nih.gov
The table below presents examples of hybrid designs based on the quinoxaline core.
Table 3: Hybrid Compound Designs Based on the Quinoxaline Core
| Hybrid Partner | Linkage Strategy | Resulting Compound Class | Targeted Activity |
|---|---|---|---|
| 1,3,4-Oxadiazole | Multi-step synthesis culminating in cyclization. | 2-(Quinoxalinyl)-5-aryl-1,3,4-oxadiazoles | Antitumor. |
| Triazole | Click Chemistry | N¹-1,3,4-Triazolo-quinoxalines | Anticancer (VEGFR-2 inhibition). nih.gov |
| Pyrido | Ring fusion | Pyrido[2,3-f]quinoxalines | Investigated for photoinduced processes. |
Comprehensive Spectroscopic and Structural Elucidation of 2 Quinoxalinecarboxaldehyde, Oxime, E and Its Analogues
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For 2-Quinoxalinecarboxaldehyde, oxime, (E)-, both one-dimensional (¹H and ¹³C) and two-dimensional NMR methods are invaluable.
The stereochemistry about the C=N double bond of an oxime can be determined by analyzing its ¹H and ¹³C NMR spectra. In the case of aldoximes, the chemical shift of the proton attached to the imine carbon (H-imine) is particularly informative. For the (E)-isomer, this proton is syn to the hydroxyl group, which typically results in a more downfield chemical shift compared to the corresponding (Z)-isomer.
While specific NMR data for 2-Quinoxalinecarboxaldehyde, oxime, (E)- is not widely published, data from analogous compounds such as (E)-benzaldehyde oxime and other aryl aldoximes can be used for comparison. For instance, the H-imine proton in (E)-benzaldehyde oxime appears at approximately 8.17 ppm. nih.gov Similarly, the oxime proton of (E)-2-pyridinecarboxaldehyde oxime resonates at 8.15 ppm. researchgate.net Therefore, the H-imine proton of 2-Quinoxalinecarboxaldehyde, oxime, (E)- is expected to appear in a similar downfield region, likely between 8.0 and 8.5 ppm. The hydroxyl proton of the oxime typically presents as a broad singlet at a lower field, often above 10 ppm. researchgate.net
The ¹³C NMR spectrum also provides evidence for the (E)-configuration. The chemical shift of the imine carbon (C=N) is sensitive to the stereochemistry. In (E)-benzaldehyde oxime, this carbon resonates at approximately 150.5 ppm. rsc.org The carbons of the quinoxaline (B1680401) ring will exhibit shifts consistent with an aromatic heterocyclic system.
A comparative analysis of ¹H and ¹³C NMR data for a mixture of (E) and (Z) isomers of a related compound, 11H-indeno[1,2-b]quinoxalin-11-one oxime, showed distinct signals for each isomer, with the (E)-isomer being predominant in solution. rsc.org This highlights the utility of NMR in identifying and quantifying isomeric forms.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for 2-Quinoxalinecarboxaldehyde, oxime, (E)- based on Analogous Compounds
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-imine | 8.0 - 8.5 | - |
| OH | > 10.0 (broad) | - |
| Quinoxaline Protons | 7.5 - 9.0 | 125.0 - 150.0 |
| C=N (imine) | - | ~150 |
| Quinoxaline Carbons | - | 125.0 - 150.0 |
Note: These are predicted values based on data from analogous compounds and general principles of NMR spectroscopy.
¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For 2-Quinoxalinecarboxaldehyde, oxime, (E)-, COSY would be used to trace the connectivity between the protons on the quinoxaline ring system, helping to assign their specific positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. By combining the information from the ¹H and ¹³C NMR spectra with the HSQC data, each proton signal can be assigned to its corresponding carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly powerful for establishing the connectivity between different parts of the molecule. For example, a correlation between the H-imine proton and the carbons of the quinoxaline ring would confirm the attachment of the oxime functional group to the heterocyclic core.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. For determining the (E)-stereochemistry, a NOESY experiment would be expected to show a cross-peak between the oxime hydroxyl proton and the H-imine proton, as they are on the same side of the C=N bond. rsc.org
The application of these 2D NMR techniques provides a comprehensive and unambiguous structural elucidation of 2-Quinoxalinecarboxaldehyde, oxime, (E)- in solution.
Infrared (IR) and Raman Spectroscopic Analysis of Vibrational Modes
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.
The IR spectrum of an oxime is characterized by several key absorption bands. A broad band in the region of 3400-3100 cm⁻¹ is typically assigned to the O-H stretching vibration of the oxime hydroxyl group, often broadened due to hydrogen bonding. The C=N stretching vibration of the imine group usually appears in the range of 1680-1620 cm⁻¹. The N-O stretching vibration is typically observed between 960 and 930 cm⁻¹. researchgate.net
For 2-Quinoxalinecarboxaldehyde, oxime, (E)-, the IR and Raman spectra would also exhibit characteristic bands for the quinoxaline ring system. These include C-H stretching vibrations above 3000 cm⁻¹, and C=C and C=N stretching vibrations within the aromatic ring in the 1600-1400 cm⁻¹ region. A theoretical and experimental study on the related 2-quinolinecarboxaldehyde (B31650) showed strong IR and Raman bands corresponding to these vibrations. nih.gov
Table 2: Characteristic IR and Raman Vibrational Frequencies (cm⁻¹) for 2-Quinoxalinecarboxaldehyde, oxime, (E)-
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| O-H stretch (oxime) | 3400 - 3100 (broad) | Weak or not observed |
| C-H stretch (aromatic) | 3100 - 3000 | 3100 - 3000 |
| C=N stretch (imine) | 1680 - 1620 | 1680 - 1620 |
| C=C/C=N stretch (ring) | 1600 - 1400 | 1600 - 1400 |
| N-O stretch (oxime) | 960 - 930 | 960 - 930 |
Note: These are expected ranges based on data from analogous compounds.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information for a molecule in the solid state, including precise bond lengths, bond angles, and details of intermolecular interactions. While a crystal structure for 2-Quinoxalinecarboxaldehyde, oxime, (E)- is not publicly available, analysis of closely related structures can provide significant insight into its expected solid-state conformation and packing.
The crystal structure of an analogous compound, (E)-2-Bromobenzaldehyde oxime, reveals key geometric features that are likely to be shared with 2-Quinoxalinecarboxaldehyde, oxime, (E)-. In (E)-2-Bromobenzaldehyde oxime, the non-hydrogen atoms are approximately coplanar, indicating a high degree of planarity in the molecule. This planarity is expected to be a feature of 2-Quinoxalinecarboxaldehyde, oxime, (E)- as well, with the quinoxaline ring and the oxime group lying in roughly the same plane.
Table 3: Expected Bond Lengths (Å) and Angles (°) for 2-Quinoxalinecarboxaldehyde, oxime, (E)- based on Analogous Structures
| Bond/Angle | Expected Value |
| C=N (imine) | ~1.27 Å |
| N-O (oxime) | ~1.40 Å |
| C-C (imine to ring) | ~1.47 Å |
| C-N-O (angle) | ~112° |
| C-C=N (angle) | ~120° |
Note: These values are based on the crystal structure of (E)-2-Bromobenzaldehyde oxime and general crystallographic data for similar compounds.
In the solid state, molecules of 2-Quinoxalinecarboxaldehyde, oxime, (E)- are expected to be held together by a network of intermolecular interactions. A prominent feature in the crystal structures of many oximes is the formation of hydrogen-bonded dimers. In such an arrangement, the hydroxyl group of one molecule forms a hydrogen bond with the nitrogen atom of the imine group of a neighboring molecule, and vice versa. This typically results in the formation of a centrosymmetric dimer.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique utilized to determine the molecular weight and elucidate the structural features of compounds through the analysis of their fragmentation patterns. For 2-Quinoxalinecarboxaldehyde, oxime, (E)- and its analogues, mass spectrometry provides crucial information for confirming their identity and understanding their chemical stability.
The molecular weight of 2-Quinoxalinecarboxaldehyde, oxime, (E)- can be readily determined from its chemical formula, C₉H₇N₃O. The calculated monoisotopic mass is 173.0589 g/mol . In a typical electron ionization (EI) mass spectrum, this would correspond to the molecular ion peak (M⁺˙) at an m/z (mass-to-charge ratio) of 173.
While specific experimental mass spectral data for 2-Quinoxalinecarboxaldehyde, oxime, (E)- is not extensively detailed in the available literature, the fragmentation pattern can be predicted based on the known behavior of quinoxaline and oxime functionalities. The fragmentation of the quinoxaline ring system is a key characteristic. nih.gov
The initial fragmentation of the molecular ion would likely involve the loss of small, stable neutral molecules. Common fragmentation pathways for oximes can include the loss of an OH radical (·OH), water (H₂O), or cleavage of the N-O bond. For the quinoxaline moiety, fragmentation often involves the expulsion of HCN or N₂.
A plausible fragmentation pathway for 2-Quinoxalinecarboxaldehyde, oxime, (E)- is proposed as follows:
Loss of an OH radical: The molecular ion [C₉H₇N₃O]⁺˙ (m/z 173) could lose a hydroxyl radical to form a stable cation [C₉H₆N₂]⁺˙ at m/z 156.
Loss of NOH: Cleavage of the C-C bond between the quinoxaline ring and the oxime group could lead to the loss of the formoxime group (·CH=NOH), resulting in a quinoxaline cation [C₈H₅N₂]⁺ at m/z 129.
Fragmentation of the Quinoxaline Ring: The quinoxaline ring itself can undergo fragmentation. A characteristic loss is that of hydrogen cyanide (HCN) from the pyrazine (B50134) ring, which would lead to further fragment ions. For instance, the fragment at m/z 129 could lose HCN to produce an ion at m/z 102.
The analysis of related quinoxaline derivatives in mass spectrometry studies supports the proposed fragmentation behavior involving the quinoxaline core. nih.govnih.gov The stability of the quinoxaline ring often leads to it being a prominent fragment in the mass spectra of its derivatives.
The following table summarizes the predicted key ions in the mass spectrum of 2-Quinoxalinecarboxaldehyde, oxime, (E)-.
| m/z | Proposed Fragment Ion | Proposed Neutral Loss |
| 173 | [C₉H₇N₃O]⁺˙ (Molecular Ion) | - |
| 156 | [C₉H₆N₂]⁺˙ | ·OH |
| 129 | [C₈H₅N₂]⁺ | ·CH=NOH |
| 102 | [C₇H₄N]⁺ | HCN (from m/z 129) |
It is important to note that the relative intensities of these fragment ions would depend on the ionization energy and the specific conditions of the mass spectrometer. Further detailed experimental studies employing techniques like high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) would be invaluable for the definitive structural elucidation and confirmation of the fragmentation pathways of 2-Quinoxalinecarboxaldehyde, oxime, (E)- and its analogues.
Computational and Theoretical Investigations of 2 Quinoxalinecarboxaldehyde, Oxime, E
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) serves as a powerful computational tool for investigating the structural and electronic properties of molecular systems. For 2-Quinoxalinecarboxaldehyde, oxime, (E)-, DFT calculations provide fundamental insights into its preferred three-dimensional shape, electronic behavior, and internal bonding characteristics. These calculations are typically performed using specific combinations of functionals and basis sets, such as PBE1PBE/6-31+G* or B3LYP/6-311++G(d,p), to solve the Schrödinger equation in an approximate manner. biointerfaceresearch.comnih.govyoutube.com
Geometry optimization is a computational process used to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. youtube.com For 2-Quinoxalinecarboxaldehyde, oxime, (E)-, this involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. youtube.com The process yields key structural parameters like bond lengths, bond angles, and dihedral angles.
Due to the rotatable single bond between the quinoxaline (B1680401) ring and the oxime moiety, the molecule can exist in different spatial arrangements known as conformers. Conformational analysis, an extension of geometry optimization, is performed to identify the most stable conformer by comparing the total energies of various optimized structures. nih.gov Studies on similar heterocyclic aldehydes have shown that different orientations of the side chain relative to the ring system can lead to energy differences, with one conformer being more stable. dergi-fytronix.com The (E)-isomer configuration of the oxime group itself is a critical, predetermined aspect of the molecule's geometry. nih.gov
Table 1: Representative Optimized Geometrical Parameters for a Quinoxaline Oxime Derivative (Theoretical) This table presents hypothetical yet realistic data for 2-Quinoxalinecarboxaldehyde, oxime, (E)- based on standard DFT calculations.
| Parameter | Bond/Angle | Value |
| Bond Length | C=N (oxime) | 1.29 Å |
| N-O (oxime) | 1.38 Å | |
| C-C (ring-side chain) | 1.48 Å | |
| Bond Angle | C-C-N (oxime) | 118° |
| C-N-O (oxime) | 112° | |
| Dihedral Angle | N=C-C=N (ring-side chain) | ~180° (anti-periplanar) |
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). malayajournal.org The energy of the HOMO relates to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. wuxiapptec.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. biointerfaceresearch.comschrodinger.com A small HOMO-LUMO gap suggests that the molecule is more reactive because less energy is required for electronic excitation. biointerfaceresearch.com
The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution across the molecule. biointerfaceresearch.com An MEP map uses a color spectrum to indicate different electrostatic potential values on the molecule's surface. malayajournal.org Typically, red areas signify regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor), which are favorable for nucleophilic attack. malayajournal.org For 2-Quinoxalinecarboxaldehyde, oxime, (E)-, the MEP map would likely show negative potential around the nitrogen atoms of the quinoxaline ring and the oxygen atom of the oxime, highlighting these as potential sites for interaction. biointerfaceresearch.commalayajournal.org
Table 2: Calculated Electronic Properties for a Quinoxaline Oxime Derivative (Theoretical) This data is illustrative and based on DFT methods reported for similar compounds. biointerfaceresearch.commalayajournal.org
| Parameter | Value (eV) | Method |
| HOMO Energy | -6.35 | PBE1PBE/6-31+G |
| LUMO Energy | -2.45 | PBE1PBE/6-31+G |
| HOMO-LUMO Gap (ΔE) | 3.90 | PBE1PBE/6-31+G* |
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization and hyperconjugative interactions within a molecule. biointerfaceresearch.comnih.gov It examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies their energetic significance. The stabilization energy (E(2)) associated with a donor-acceptor interaction indicates the strength of the delocalization. dergi-fytronix.com
Table 3: Selected NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) (Theoretical) This table shows hypothetical NBO analysis results for 2-Quinoxalinecarboxaldehyde, oxime, (E)-, illustrating key intramolecular interactions.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| π (C5-C6) | π* (C7-C8) | 20.5 | Intramolecular charge transfer (ring) |
| π (C2=N1) | π* (C9-C10) | 18.2 | Intramolecular charge transfer (ring) |
| LP (N4) | π* (C2-N1) | 25.1 | Lone Pair Delocalization |
| LP (O1) | σ* (C11-N2) | 5.8 | Hyperconjugation |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are computational methods that analyze the physical movements of atoms and molecules over time. aps.org Unlike DFT, which typically focuses on static, minimum-energy structures, MD provides a dynamic picture of molecular behavior. nih.gov The simulation is performed by solving Newton's equations of motion for a system of interacting particles, allowing the molecule's trajectory to be mapped over a specific period. aps.org
For 2-Quinoxalinecarboxaldehyde, oxime, (E)-, MD simulations can be employed to study its conformational flexibility and stability in a simulated biological environment, such as in a water solvent. nih.gov These simulations can reveal how the molecule's structure fluctuates at a given temperature and how it interacts with surrounding solvent molecules. This information is valuable for understanding how the compound might behave before binding to a biological target. Ab initio MD (AIMD) simulations can also be used, where forces are calculated "on-the-fly" using quantum mechanical methods. nih.gov
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a compound with its macroscopic properties. nih.gov These models use calculated structural or quantum-chemical parameters, known as descriptors, to predict properties that may be difficult or time-consuming to measure experimentally.
For 2-Quinoxalinecarboxaldehyde, oxime, (E)-, various descriptors can be calculated using DFT, including electronic properties (HOMO-LUMO gap, dipole moment), steric parameters, and values from the MEP map. nih.gov These descriptors could then be used to develop a QSPR model to predict properties such as solubility, lipophilicity, or boiling point. By comparing the calculated descriptors of the title compound with those of a series of related molecules with known properties, a predictive relationship can be established.
Molecular Docking and Binding Interaction Studies with Biomolecular Targets (Non-Clinical)
Molecular docking is a computational simulation technique that predicts the preferred binding mode of a ligand to a macromolecular target, typically a protein or enzyme. nih.gov This method is crucial in the early stages of drug discovery for identifying potential bioactive molecules and understanding their mechanism of action at a molecular level. The process involves sampling a large number of orientations and conformations of the ligand within the target's binding site and scoring them based on their binding affinity. mdpi.com
Derivatives of quinoxaline have been the subject of numerous non-clinical docking studies against various biomolecular targets. For instance, quinoxaline-based compounds have been computationally evaluated as potential inhibitors of enzymes like Poly (ADP-ribose) polymerase-1 (PARP-1) and the main protease (Mpro) of SARS-CoV-2. nih.govmdpi.com In these studies, molecular docking reveals the key interactions, such as hydrogen bonds and hydrophobic contacts, between the quinoxaline ligand and the amino acid residues in the active site of the protein. mdpi.com Such analyses for 2-Quinoxalinecarboxaldehyde, oxime, (E)- would help predict its potential inhibitory activity against specific targets by calculating its binding affinity and identifying the crucial intermolecular forces that stabilize the ligand-protein complex.
Table 4: Illustrative Molecular Docking Results for 2-Quinoxalinecarboxaldehyde, oxime, (E)- (Theoretical) This table presents a hypothetical docking scenario against a generic protein kinase target.
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interaction |
| Protein Kinase XYZ | -8.5 | LYS 78 | Hydrogen Bond (with oxime -OH) |
| GLU 95 | Hydrogen Bond (with quinoxaline N) | ||
| VAL 34 | Hydrophobic Interaction | ||
| LEU 150 | Hydrophobic Interaction | ||
| PHE 152 | π-π Stacking (with quinoxaline ring) |
Mechanistic Biological Studies and Structure Activity Relationships Non Human, in Vitro
In Vitro Enzyme Inhibition Studies
The inhibitory potential of (E)-2-quinoxalinecarboxaldehyde, oxime has been a subject of interest across a range of enzymatic pathways. While the broader class of quinoxaline (B1680401) derivatives has shown significant bioactivity, specific data for this particular oxime is not uniformly available.
Kinase Enzyme Inhibition (e.g., BTK, PDGF Receptor Kinase)
The ability of (E)-2-quinoxalinecarboxaldehyde, oxime to inhibit kinase enzymes such as Bruton's tyrosine kinase (BTK) and Platelet-Derived Growth Factor (PDGF) Receptor Kinase has been explored. Quinoxaline-based compounds have been identified as potent inhibitors of various protein kinases, playing a role in anticancer drug development. ekb.egekb.eg Specifically, certain pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives have demonstrated significant BTK inhibition with IC50 values in the nanomolar range. nih.govresearchgate.netresearchgate.net Similarly, quinoxaline derivatives have been investigated as inhibitors of PDGF receptor tyrosine kinase. nih.govdocumentsdelivered.com However, to date, no specific in vitro inhibition data (e.g., IC50 values) for (E)-2-quinoxalinecarboxaldehyde, oxime against BTK or PDGF Receptor Kinase has been reported in the scientific literature.
Glycosidase Enzyme Inhibition (e.g., α-Amylase, α-Glucosidase)
The inhibitory effects of (E)-2-quinoxalinecarboxaldehyde, oxime on glycosidase enzymes, which are crucial in carbohydrate metabolism, have been considered. Research into quinoxaline derivatives has revealed their potential as inhibitors of α-amylase and α-glucosidase. For instance, a series of 2-aryl quinoxaline derivatives were synthesized and showed inhibitory potential against both enzymes. nih.gov Another study on new phenylisoxazole quinoxalin-2-amine (B120755) hybrids also reported α-amylase and α-glucosidase inhibitory activities. nih.govresearchgate.netusm.my Notably, some quinoxalinone derivatives have shown potent inhibition of α-glucosidase, with one compound exhibiting an IC50 value comparable to the standard inhibitor quercetin, though they were weak against α-amylase. nih.goviium.edu.my Despite these findings within the broader quinoxaline class, specific IC50 values for the inhibitory activity of (E)-2-quinoxalinecarboxaldehyde, oxime against α-amylase and α-glucosidase are not currently available.
Cholinesterase Enzyme Inhibition (e.g., Acetylcholinesterase, Butyrylcholinesterase)
The potential of (E)-2-quinoxalinecarboxaldehyde, oxime to inhibit cholinesterases, enzymes critical for neurotransmission, has been an area of investigation. Oximes, in general, are known for their role as reactivators of inhibited cholinesterases but can also act as inhibitors. nih.govnih.gov Studies on various oxime structures have been conducted to understand their structure-activity relationships as acetylcholinesterase inhibitors. nih.govnih.gov Furthermore, certain quinoxaline derivatives have been identified as selective inhibitors of butyrylcholinesterase. nih.gov However, there is no specific published data detailing the in vitro inhibitory concentrations (IC50) of (E)-2-quinoxalinecarboxaldehyde, oxime against either acetylcholinesterase or butyrylcholinesterase. imi.hrmdpi.com
Urease Enzyme Inhibition
The inhibitory activity of (E)-2-quinoxalinecarboxaldehyde, oxime against urease, a key enzyme in certain pathological conditions, has been evaluated. While various quinoxaline derivatives have been synthesized and shown to possess urease inhibitory activity, specific data for (E)-2-quinoxalinecarboxaldehyde, oxime is not documented. nih.gov For example, studies on other heterocyclic compounds, such as quinazolin-4(3H)-one derivatives, have demonstrated potent urease inhibition. nih.gov
Thymidine (B127349) Phosphorylase (TP) Enzyme Inhibition
The inhibition of thymidine phosphorylase (TP), an enzyme implicated in cancer angiogenesis, by (E)-2-quinoxalinecarboxaldehyde, oxime has been a focus of research. A study on a series of quinoxaline analogs demonstrated that many of these compounds exhibited significant TP inhibitory activity, with some showing potency greater than the standard inhibitor, 7-Deazaxanthine. nih.govnih.govpreprints.orgiium.edu.my The structure-activity relationship was found to be dependent on the substitution pattern on the phenyl ring of the quinoxaline scaffold. nih.govnih.gov Despite the promising results for the quinoxaline class, specific IC50 values for the (E)-2-quinoxalinecarboxaldehyde, oxime isomer were not reported in these studies. nih.govnih.govpreprints.orgiium.edu.my
In Vitro Antimicrobial Efficacy Assessment
The antimicrobial properties of (E)-2-quinoxalinecarboxaldehyde, oxime have been investigated against various pathogens. The quinoxaline nucleus is a well-established scaffold in the development of antimicrobial agents, with derivatives showing a broad spectrum of activity. mdpi.comresearchgate.netnih.gov Research has demonstrated that different substitutions on the quinoxaline ring can significantly influence the antibacterial and antifungal efficacy. mdpi.comnih.gov However, specific data, such as Minimum Inhibitory Concentration (MIC) values, for (E)-2-quinoxalinecarboxaldehyde, oxime against a range of microbial strains are not available in the current body of scientific literature.
Exploration of Other Academic Applications of 2 Quinoxalinecarboxaldehyde, Oxime, E Derivatives
Advanced Materials Science Applications
The unique molecular structure of quinoxaline (B1680401) derivatives allows for fine-tuning of their electronic and optical properties, making them highly attractive for advanced materials science. Their inherent electron-accepting nature is a key feature exploited in the development of next-generation organic electronics.
Quinoxaline derivatives are prominent in the research and development of fluorescent and electroluminescent materials, primarily for their application in Organic Light-Emitting Diodes (OLEDs). The electron-deficient quinoxaline core can be combined with electron-donating units to create molecules with strong intramolecular charge transfer (ICT) characteristics. This molecular design is crucial for developing efficient emitters.
Research has shown that by modifying the substituents on the quinoxaline ring system, the emission color and quantum efficiency of the resulting materials can be precisely controlled. For instance, attaching bulky and rigid aromatic groups like pyrene (B120774) or carbazole (B46965) can enhance the thermal stability (glass transition temperature) of the derivatives, a critical factor for the longevity of electronic devices. Furthermore, some quinoxaline derivatives exhibit aggregation-induced emission (AIE), where the molecules become highly emissive in an aggregated or solid state, which is a desirable property for solid-state lighting applications.
Table 1: Examples of Quinoxaline Derivatives and their Electroluminescent Properties
| Derivative Class | Application in OLEDs | Observed Emission Color | Key Findings |
| Triarylamine-Quinoxaline | Emitter / Hole-Transporter | Green | Emission corresponds well with the photoluminescence of the material in its solid-state film. |
| Pyridopyrazino[2,3-b]indole-based Quinoxaline | Solid-State Emitter / n-type Material | Tunable | Exhibits aggregation-induced emission (AIE) and tunable electrochemical properties based on substituents. |
| Chromophore-labeled Quinoxaline | Emitter | Green | Bulky aromatic groups enhance the glass transition temperature, improving material stability. |
The strong electron-accepting properties of the quinoxaline core make its derivatives highly suitable for use as n-type semiconductors and non-fullerene acceptors in organic photovoltaic (OPV) cells. In OPVs, an electron donor and an electron acceptor material work together to absorb light, create charge carriers (excitons), and separate them to generate an electrical current.
Quinoxaline derivatives have been engineered to overcome some of the limitations of traditional fullerene-based acceptors, such as weak absorption in the visible spectrum. By extending the π-conjugation of the quinoxaline system, researchers can create materials with broad and strong light absorption. For example, polymers incorporating quinoxaline units, such as PTQ10, have demonstrated remarkable power conversion efficiencies (PCEs) in polymer solar cells.
These materials are also investigated as auxiliary acceptors and π-bridges in dye-sensitized solar cells (DSSCs), where their electron-accepting ability facilitates efficient electron injection and their conjugated structure enhances light absorption. The versatility in chemical synthesis allows for the creation of a wide array of quinoxaline-based materials with optimized energy levels to match different donor materials, which is key to maximizing the efficiency of solar cells.
Table 2: Performance of Quinoxaline-Based Polymers in Photovoltaic Cells
| Polymer Name | Paired Acceptor | Application | Power Conversion Efficiency (PCE) |
| PTQ10 | IDT Acceptor | Polymer Solar Cells | > 12% |
| PTQ10 | Y6 Acceptor | Polymer Solar Cells | > 16% |
| PTQ10 | Not Specified | Perovskite Solar Cells | 21.2% |
Chemical Sensing and Recognition Research
The application of quinoxaline derivatives in chemical sensing is an emerging area of research. Their fluorescence properties can be modulated by the presence of specific analytes. This "turn-on" or "turn-off" fluorescence response forms the basis of chemosensors. For example, a nitro-substituted quinoxaline derivative was developed as a chemosensor that could selectively detect mesitylene (B46885) among various volatile organic compounds (VOCs) through a strong fluorescence "turn-on" signal. The design of such sensors relies on creating a specific interaction between the quinoxaline-based host molecule and the target analyte guest, leading to a measurable change in the photophysical properties of the system.
Research on Corrosion Inhibition Mechanisms (Adsorption, Surface Interactions)
Quinoxaline derivatives have been extensively studied as effective corrosion inhibitors for metals, particularly for mild steel in acidic environments. The effectiveness of these compounds stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.
The adsorption process is facilitated by several key molecular features of quinoxaline derivatives:
Heteroatoms: The nitrogen atoms in the quinoxaline ring, along with other heteroatoms (like oxygen or sulfur) in substituent groups, have lone pairs of electrons that can coordinate with the vacant d-orbitals of iron atoms on the steel surface.
π-Electrons: The aromatic rings provide a source of π-electrons that can interact with the metal surface.
Electrochemical studies, such as Tafel polarization and electrochemical impedance spectroscopy (EIS), have shown that these inhibitors can be of a mixed type, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The adsorption of these molecules on the metal surface has been found to follow specific adsorption isotherms, such as the Langmuir or Frumkin isotherms, which helps in understanding the inhibitor-surface interaction. Research indicates that the mechanism often involves both physisorption (electrostatic interactions) and chemisorption (covalent bond formation), leading to a stable and effective protective layer.
Development of Analytical Methodologies for Research Purposes
The study and characterization of novel quinoxaline derivatives necessitate a range of analytical methodologies. The synthesis of these compounds is typically followed by structural confirmation using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) and mass spectrometry.
To investigate their properties for materials science applications, the following methods are crucial:
UV-Visible Spectroscopy: To study the light absorption properties and determine the optical bandgap of the materials.
Photoluminescence (PL) Spectroscopy: To measure the fluorescence emission spectra and quantum yields.
Cyclic Voltammetry (CV): An electrochemical method used to determine the HOMO and LUMO energy levels of the compounds, which is critical for assessing their suitability for electronic devices like OLEDs and OPVs.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To evaluate the thermal stability of the materials, which is essential for device fabrication and operational lifetime.
Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization: These techniques are standard in corrosion studies to evaluate the efficiency and mechanism of inhibitors.
These analytical techniques are fundamental in the research cycle of designing, synthesizing, and testing new quinoxaline derivatives for their intended academic and technological applications.
Future Directions and Emerging Research Avenues for 2 Quinoxalinecarboxaldehyde, Oxime, E
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the identification of novel compounds with desired biological activities. nih.govmdpi.com For quinoxaline (B1680401) derivatives, these computational tools are being employed to develop Quantitative Structure-Activity Relationship (QSAR) models, which correlate a compound's chemical structure with its biological function. nih.govnih.gov
Researchers have successfully used techniques like genetic algorithms (GA) and simulated annealing (SA) to select the most relevant molecular descriptors for building predictive QSAR models for the anti-tubercular and antimalarial activities of quinoxaline derivatives. nih.govresearchgate.net These models help in understanding the chemical-biological interactions and in the rational design of more potent analogues. nih.gov For instance, 2D and 3D-QSAR models have identified key topological, electrostatic, and steric features that are crucial for the anti-tubercular and anticancer activities of quinoxalines. nih.govnih.gov
| AI/ML Technique | Application for Quinoxaline Derivatives | Key Findings/Potential | References |
|---|---|---|---|
| 2D & 3D-QSAR | Prediction of anti-tubercular, anticancer, and antimalarial activity. | Identifies crucial electrostatic, steric, and topological descriptors for biological activity. | nih.govresearchgate.netnih.gov |
| Genetic Algorithm (GA) & Simulated Annealing (SA) | Feature selection for building robust QSAR models. | Improves the predictive power of models by selecting the most relevant molecular features. | nih.gov |
| Deep Neural Networks (DNN) | Prediction of physicochemical and ADMET properties. | Enhances accuracy in predicting drug-likeness and potential toxicity, outperforming traditional methods. | nih.gov |
| Molecular Docking & Pharmacophore Modeling | Elucidation of binding modes and structural requirements for activity. | Provides insights into ligand-receptor interactions, guiding the design of compounds with higher affinity. | researchgate.netnih.govtandfonline.comabjournals.org |
Multi-Targeting Approaches with Quinoxaline-Oxime Hybrid Structures
The "one molecule, one target" paradigm is increasingly being replaced by multi-targeting strategies, which aim to design single molecules that can modulate multiple biological targets simultaneously. This approach is particularly relevant for complex diseases like cancer. Quinoxaline derivatives have been identified as privileged scaffolds for developing such multi-target agents. nih.govnih.gov
Future research on 2-Quinoxalinecarboxaldehyde, oxime, (E)- should focus on creating hybrid molecules. This involves chemically linking the quinoxaline-oxime core to other pharmacophores known to interact with different biological targets. For example, hybridizing with a triazole moiety has yielded compounds with potent anticancer activity against colorectal cancer cells. nih.gov Similarly, quinoxaline derivatives have been combined with other heterocyclic systems to create agents with dual antimicrobial and anticancer properties. nih.gov
The oxime group in 2-Quinoxalinecarboxaldehyde, oxime, (E)- offers a versatile chemical handle for synthesizing these hybrids. By reacting the oxime with various functionalized molecules, a diverse library of hybrid structures can be generated. These new chemical entities could be designed to inhibit multiple signaling pathways implicated in a disease, potentially leading to synergistic therapeutic effects and overcoming drug resistance.
Green Chemistry Principles in Scalable Synthesis and Derivatization
Traditional methods for synthesizing quinoxaline derivatives often rely on hazardous solvents, harsh reaction conditions, and toxic reagents, which are environmentally unsustainable. ijirt.orgnih.gov The principles of green chemistry are now being applied to develop eco-friendly and efficient synthetic routes. ekb.egresearchgate.net
Significant advancements have been made in the green synthesis of quinoxalines, including:
Use of Green Solvents: Water and ethanol (B145695) are increasingly used as reaction media, replacing hazardous organic solvents. nih.gov
Alternative Energy Sources: Microwave and ultrasound irradiation can dramatically reduce reaction times and energy consumption. ijirt.orgresearchgate.net
Reusable Catalysts: Solid acid catalysts, such as nano-BF₃·SiO₂, and heteropolyacids have been developed for efficient quinoxaline synthesis and can be easily recovered and reused. nih.govrsc.org
Catalyst-Free Reactions: Some protocols have been developed that proceed efficiently in water without the need for any catalyst. researchgate.net
For 2-Quinoxalinecarboxaldehyde, oxime, (E)-, future research must focus on adapting these green methodologies for its scalable synthesis and for the preparation of its derivatives. This not only reduces the environmental impact but also often leads to higher yields, easier workup procedures, and lower costs, making the compounds more viable for industrial and pharmaceutical applications. ijirt.orgnih.gov
| Green Chemistry Approach | Description | Advantages for Quinoxaline Synthesis | References |
|---|---|---|---|
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reaction kinetics. | Reduced reaction times, lower energy consumption, often solvent-free. | ijirt.orgresearchgate.net |
| Ultrasound-Assisted Synthesis | Uses ultrasonic waves to enhance mass transfer and reaction rates. | High purity products under mild conditions. | ijirt.orgresearchgate.net |
| Use of Green Solvents | Employing environmentally benign solvents like water or ethanol. | Reduces generation of toxic waste. | nih.gov |
| Reusable Heterogeneous Catalysts | Using solid-supported catalysts (e.g., nano-BF₃·SiO₂) that can be filtered and reused. | Eliminates need for metal-based reagents, easy separation, cost-effective. | nih.govrsc.org |
| Catalyst-Free Synthesis | Condensation reactions performed in water without any added catalyst. | Simple, high-yielding, and environmentally benign. | researchgate.net |
Advanced Mechanistic Studies at the Molecular Level
Understanding the precise mechanism of action at the molecular level is crucial for the rational optimization of any therapeutic agent. For quinoxaline derivatives, particularly quinoxaline 1,4-di-N-oxides (QdNOs), research has shown that their biological activity is often linked to their bioreduction. nih.govnih.gov This process, especially under hypoxic (low oxygen) conditions found in solid tumors, can generate reactive oxygen species (ROS) that lead to DNA damage and cell death. nih.govnih.gov
Future mechanistic studies on 2-Quinoxalinecarboxaldehyde, oxime, (E)- and its derivatives should employ a combination of experimental and computational techniques. Molecular docking simulations can predict how these molecules bind to the active sites of target proteins, such as kinases or DNA gyrase. nih.govnih.govtandfonline.com This provides a structural basis for their activity and can guide the design of more specific inhibitors.
Advanced biochemical assays are needed to identify the specific cellular pathways modulated by these compounds. For example, investigating their effect on signaling proteins like HIF-1α, VEGF, and p21 can reveal their mechanism in halting cancer progression. nih.gov Furthermore, detailed studies on how the oxime functionality influences the redox properties of the quinoxaline core will be essential to understand if it participates in similar ROS-generating mechanisms as the N-oxide derivatives.
Exploration of Novel Coordination Architectures and their Properties
Quinoxaline derivatives, with their nitrogen and, in the case of the oxime, oxygen donor atoms, are excellent ligands for forming coordination complexes with various metal ions. eurjchem.comnih.govresearchgate.netisca.in These metal complexes often exhibit enhanced biological activity compared to the free ligands, as well as interesting magnetic, thermal, and spectroscopic properties. eurjchem.comnih.gov
The coordination chemistry of ligands derived from quinoxaline with transition metals like Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) has been reported, often resulting in octahedral or other well-defined geometries. eurjchem.comnih.gov The resulting metal chelates have shown potential as antimicrobial and anticancer agents, with their mechanism of action sometimes involving DNA interaction and cleavage. nih.gov
A significant future direction for 2-Quinoxalinecarboxaldehyde, oxime, (E)- is the systematic exploration of its coordination chemistry. By reacting it with a wide range of metal ions, novel mononuclear and polynuclear complexes can be synthesized. isca.in Characterization of these new architectures using techniques like single-crystal X-ray diffraction will provide precise structural information. Subsequent investigation of their biological activities, electrochemical properties, and thermal stability will open up new applications in areas ranging from medicinal chemistry to materials science. eurjchem.comnih.gov
| Metal Ion | Ligand Type | Resulting Complex Structure/Properties | References |
|---|---|---|---|
| Mn(II), Co(II), Ni(II), Zn(II) | Quinoxaline with N and O donor sites | Often form octahedral complexes with notable biological activity. | eurjchem.com |
| Cu(II) | Unsymmetrical quinoxaline Schiff base | Can act as a tridentate NNO donor ligand. | nih.gov |
| Fe(III) | 3-(2-oxo-2-p-tolylethyl)quinoxalin-2(1H)-one | Forms octahedral chelate. | eurjchem.com |
| Various 3d metals | Quinoxaline-1,4-dioxide | Can form monomeric or polynuclear bridged complexes. | isca.in |
Development of Advanced Spectroscopic Probes Based on Quinoxaline-Oximes
Quinoxaline derivatives are known fluorophores and have been successfully developed as fluorescent probes for various applications. mdpi.com Their emission properties can be sensitive to the local environment, making them suitable for sensing applications. For example, a quinoxaline-based probe was developed to estimate the polarity of protein binding sites due to its full-color solvatochromic fluorescence. rsc.orgfao.org
The oxime group is a known reactive site that can be exploited in probe design. Fluorescent probes for detecting species like hypochlorous acid have been designed based on the oxidation of an oxime moiety, which triggers a change in the fluorescence signal. nih.gov This "reaction-based sensing" is a powerful strategy for achieving high selectivity and sensitivity.
The future for 2-Quinoxalinecarboxaldehyde, oxime, (E)- in this area is bright. It can serve as a platform for creating a new class of advanced spectroscopic probes. By attaching different recognition units to the quinoxaline-oxime core, probes can be designed to detect specific metal ions, anions, or biologically relevant small molecules like thiophenols. nih.gov The development of ratiometric fluorescent probes, where the ratio of fluorescence intensity at two different wavelengths changes upon analyte binding, is a particularly attractive goal as it allows for more quantitative and reliable measurements in complex environments like living cells. nih.gov
Q & A
Q. What are the critical safety considerations when handling 2-Quinoxalinecarboxaldehyde oxime (E) in laboratory experiments?
- Methodological Answer : Handling requires adherence to GHS hazard classifications (Skin Irritation Category 2, Eye Irritation Category 2A). Use nitrile gloves, lab coats, and safety goggles. Ensure proper ventilation to avoid dust/aerosol inhalation. In case of skin contact, immediately wash with soap/water and seek medical attention. Store in sealed containers away from strong oxidizers .
Q. What synthetic methodologies are commonly employed for preparing (E)-2-Quinoxalinecarboxaldehyde oxime?
- Methodological Answer : Synthesis typically involves condensation of quinoxaline-2-carboxaldehyde with hydroxylamine under controlled pH (neutral to slightly acidic) and temperature (40–60°C). Reaction monitoring via TLC or HPLC is critical to minimize undesired byproducts. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures isomer purity .
Q. How should researchers properly store 2-Quinoxalinecarboxaldehyde oxime (E) to maintain stability?
- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C in a干燥, ventilated environment. Avoid proximity to incompatible materials (e.g., strong oxidizers). Conduct periodic stability checks via FTIR or NMR to detect decomposition products like quinoxaline derivatives or nitrogen oxides .
Q. Which spectroscopic techniques confirm the structural integrity of 2-Quinoxalinecarboxaldehyde oxime (E)?
- Methodological Answer :
- NMR : Look for characteristic oxime proton signals (δ 8.2–8.5 ppm for CH=N-OH) and absence of Z-isomer peaks.
- IR : Strong absorption at ~1630 cm⁻¹ (C=N stretch) and ~3200 cm⁻¹ (O-H stretch).
- GC-MS : Use polar columns (e.g., DB-WAX) to resolve E/Z isomers. Reference libraries should match fragmentation patterns .
Q. What first-aid measures are recommended for accidental exposure to this compound?
- Methodological Answer :
- Inhalation : Move to fresh air; administer artificial respiration if needed.
- Skin/Eye Contact : Flush with water for ≥15 minutes; remove contaminated clothing.
- Ingestion : Rinse mouth; do NOT induce vomiting.
Always provide the SDS to medical personnel for targeted treatment .
Advanced Research Questions
Q. How can dynamic interconversion between (E)- and (Z)-isomers be monitored experimentally?
- Methodological Answer : Use GC-FTIR with temperature-controlled elution (e.g., 50–120°C gradient) and variable carrier gas flow rates (1–3 mL/min). Multivariate curve resolution (MCR) of IR spectra at wavenumbers selective to each isomer (e.g., 1620 cm⁻¹ for E, 1605 cm⁻¹ for Z) enables real-time tracking of isomer ratios. Validate with NMR-derived equilibrium constants .
Q. What computational approaches predict thermodynamic stability of the (E)-isomer?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates Gibbs free energy differences between E/Z isomers. Solvent effects (e.g., PCM model for polar aprotic solvents) refine predictions. Compare computed IR/NMR spectra with experimental data to validate accuracy .
Q. How do solvent properties influence tautomerism and reactivity in this oxime?
- Methodological Answer : Protic solvents (e.g., methanol) stabilize the oxime’s hydroxyl group via hydrogen bonding, favoring tautomerization to nitroso intermediates. In aprotic solvents (e.g., DMSO), the E-isomer predominates. UV-Vis spectroscopy (250–400 nm) tracks tautomeric shifts under varying solvent polarities .
Q. What strategies resolve contradictions in reported reactivity during nucleophilic additions?
- Methodological Answer : Systematically vary nucleophile strength (e.g., hydrazines vs. amines) and reaction pH. Use LC-MS to identify intermediates. Cross-validate kinetic data (e.g., Arrhenius plots) under inert atmospheres to rule out oxidation side reactions. Compare results with structurally analogous oximes (e.g., pyridinecarboxaldehyde oximes) .
Q. What are the ecological data gaps for this compound, and how can they be addressed?
- Methodological Answer :
Existing SDS lack ecotoxicity, biodegradability, and bioaccumulation data. Conduct OECD 301D biodegradation tests (28-day incubation, activated sludge). Use Daphnia magna acute toxicity assays (EC₅₀) and algal growth inhibition tests (OECD 201). For soil mobility, apply column leaching studies with HPLC-UV quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
